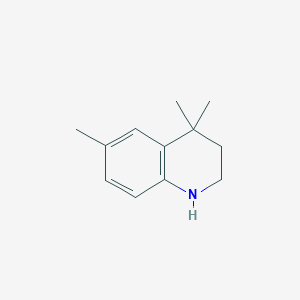

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4,6-trimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKAHMCUWYYTGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NCCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696049 | |

| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32640-96-3 | |

| Record name | 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline basic properties

An In-Depth Technical Guide to 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted heterocyclic aromatic compound belonging to the tetrahydroquinoline class. The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1] This guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of this specific trimethylated analog for researchers and professionals in drug development and chemical synthesis.

The presence of methyl groups on the saturated portion of the heterocyclic ring and the aromatic ring influences the molecule's lipophilicity, steric profile, and metabolic stability, making it a valuable intermediate for creating diverse chemical libraries. Its structural similarity to other neuroprotective and antioxidant tetrahydroquinoline derivatives suggests significant potential in the development of novel therapeutic agents.[1]

Physicochemical and Core Properties

This compound is a liquid at room temperature.[2] Due to a lack of extensive experimental data in peer-reviewed literature, many of its properties are based on computational predictions. These values provide a reliable estimate for experimental planning.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇N | [2] |

| Molecular Weight | 175.27 g/mol | [2] |

| CAS Number | 32640-96-3 | [3] |

| Physical Form | Liquid | [2] |

| Boiling Point | 268.9 ± 30.0 °C | [3] (Predicted) |

| Density | 0.937 ± 0.06 g/cm³ | [3] (Predicted) |

| pKa (Conjugate Acid) | 5.75 ± 0.40 | [3] (Predicted) |

| Purity | Typically ≥98% |[2] |

Synthesis and Mechanistic Considerations

The synthesis of substituted tetrahydroquinolines can be achieved through several established routes, most notably via the acid-catalyzed cyclization of anilines with aldehydes or ketones, or the hydrogenation of the corresponding quinoline precursor.[4][5] For this compound, a highly plausible and efficient method is the Brønsted or Lewis acid-catalyzed reaction between p-toluidine and mesityl oxide (4-methyl-3-penten-2-one).

Proposed Synthesis Workflow

The reaction proceeds through a cascade of steps: initial conjugate addition of the aniline to the α,β-unsaturated ketone, followed by a tautomerization and subsequent intramolecular electrophilic aromatic substitution to form the heterocyclic ring. A final dehydration step yields an intermediate dihydroquinoline, which may be reduced in situ or in a separate step to the final tetrahydroquinoline product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Proposed)

This protocol describes a representative procedure based on established domino reactions for tetrahydroquinoline synthesis.[5]

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-toluidine (1.0 eq) and a suitable solvent such as toluene (approx. 2 M concentration).

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq) or a Lewis acid like zirconium chloride.

-

Reagent Addition: While stirring, add mesityl oxide (1.1 eq) dropwise to the solution at room temperature.

-

Cyclization: Heat the reaction mixture to reflux (approx. 110 °C for toluene) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed. This step forms the intermediate 1,2-dihydro-4,4,6-trimethylquinoline.

-

Reduction: Cool the mixture to room temperature. For the reduction step, introduce a reducing agent. A common and effective method is catalytic hydrogenation. Transfer the reaction mixture to a hydrogenation vessel, add 5% Palladium on Carbon (Pd/C) catalyst (approx. 5 mol%), and subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until TLC analysis confirms the disappearance of the dihydro-intermediate.

-

Causality Note: The hydrogenation specifically reduces the endocyclic imine bond of the dihydroquinoline intermediate due to the high activity of the Pd/C catalyst towards this functionality.

-

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation or silica gel column chromatography to yield this compound as a liquid.

Spectroscopic and Structural Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Region (δ 6.5-7.0 ppm): The aromatic ring will display three signals. The proton at C5 will likely appear as a doublet, the proton at C7 as a doublet of doublets (or a broad singlet), and the proton at C8 as a doublet.

-

NH Proton (δ 3.5-4.5 ppm): A broad singlet corresponding to the amine proton. Its chemical shift can be variable and it will exchange with D₂O.

-

Aliphatic Protons (δ 1.2-3.5 ppm): The methylene protons at C2 and C3 will likely appear as triplets or complex multiplets. The C2 protons adjacent to the nitrogen will be further downfield than the C3 protons.

-

Methyl Protons (δ 1.2-2.3 ppm): Three distinct singlets are expected. The two geminal methyl groups at C4 will appear as a single singlet (6H). The aromatic methyl group at C6 will be a separate singlet (3H).

-

-

¹³C NMR: The carbon NMR spectrum should show 12 distinct signals corresponding to the 12 carbon atoms.

-

Aromatic Carbons (δ 115-145 ppm): Six signals for the aromatic carbons.

-

Aliphatic Carbons (δ 20-55 ppm): Signals for C2, C3, and C4, as well as the three methyl carbons. The quaternary carbon (C4) will likely be a weak signal.

-

Infrared (IR) Spectroscopy

Key vibrational modes expected in the IR spectrum include:

-

N-H Stretch: A moderate, sharp peak around 3350-3450 cm⁻¹.

-

C-H (sp³) Stretch: Strong peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹).

-

C-H (sp²) Stretch: Weaker peaks just above 3000 cm⁻¹.

-

C=C Aromatic Stretch: Peaks in the 1500-1600 cm⁻¹ region.

-

C-N Stretch: In the 1250-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule is expected to show a clear molecular ion (M⁺) peak at m/z = 175. The primary fragmentation pathway would likely involve the loss of a methyl group from the C4 position to form a stable benzylic cation, resulting in a prominent peak at m/z = 160 (M-15).

Reactivity, Stability, and Handling

-

Stability: this compound is generally stable but, like many anilines, can be sensitive to light and air. Oxidation can lead to coloration of the liquid over time. For long-term storage, it is recommended to keep it in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room or refrigerated temperatures (2-8°C).[2][3]

-

Reactivity: The secondary amine is nucleophilic and can undergo reactions such as alkylation, acylation, and condensation. The aromatic ring is activated by the amine group and can undergo electrophilic substitution, although the substitution pattern will be directed by both the amine and the methyl group.

Applications and Research Interest

While specific applications for this particular isomer are not extensively documented, its scaffold is of high interest in several areas:

-

Drug Discovery Intermediate: As a substituted tetrahydroquinoline, it serves as a precursor for synthesizing more complex molecules with potential therapeutic activities, particularly targeting the central nervous system.[4]

-

Antioxidant in Materials Science: The parent compound and related structures are used as antioxidants and antiozonants in polymers and rubber due to the hydrogen-donating ability of the N-H group, which can quench radical species.

Safety and Toxicology

The available safety data for this compound indicates that it is an irritant. For the broader class of quinolines, there are concerns about carcinogenicity.

Table 2: GHS Hazard Information

| Hazard | Code | Description | Source |

|---|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [2] | |

| Signal Word | Warning | [2] | |

| Hazard Statements | H315 | Causes skin irritation. | [2] |

| H319 | Causes serious eye irritation. | [2] | |

| Precautionary Statements | P280 | Wear protective gloves/eye protection. | [2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [2] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2] |

Toxicological Profile (Inferred from Parent Compound 1,2,3,4-Tetrahydroquinoline):

-

Acute Toxicity: The parent compound is toxic if swallowed.

-

Carcinogenicity: Quinoline is classified by IARC as Group 2B, possibly carcinogenic to humans. While this does not directly apply to the hydrogenated derivative, caution is warranted.

-

Ecotoxicity: The parent compound is harmful to aquatic life with long-lasting effects.

Handling Recommendations: Standard laboratory safety protocols should be strictly followed. Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation, ingestion, and contact with skin and eyes.

References

- (2021). 2,2,4-TRIMETHYL-1,2-DIHYDROQUINOLINE (TMDHQ) (CAS #147-47-7) GREENSCREEN® FOR SAFER CHEMICALS (GREENSCREEN®) ASSESSMENT. TURI (Toxicology and Hazard Assessment).

- This compound CAS#: 32640-96-3. ChemicalBook. (n.d.).

- This compound. Ambeed, Inc. (n.d.).

- 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013. PubChem. (n.d.).

- 6-Methyl-1,2,3,4-tetrahydroquinoline. TCI Chemicals. (n.d.).

- 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678. PubChem. (n.d.).

- 6-Methyl-1,2,3,4-tetrahydroquinoline. NIST WebBook. (n.d.).

- para-methyl tetrahydroquinoline, 91-61-2. The Good Scents Company. (n.d.).

- 1,2,3,4-Tetrahydroquinoline. Chem-Impex. (n.d.).

- 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460. PubChem. (n.d.).

- SAFETY DATA SHEET - 1,2,3,4-Tetrahydroquinoline. Sigma-Aldrich. (2023).

- Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. PrepChem.com. (n.d.).

- Tetrahydroquinoline. Wikipedia. (n.d.).

- 1,2,3,4-tetrahydroquinoline - 635-46-1, C9H11N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. (n.d.).

- 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum. ChemicalBook. (n.d.).

- 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. ChemicalBook. (n.d.).

- Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(9), 7759-7789.

- Synthesis of tetrahydroisoquinolines. Organic Chemistry Portal. (n.d.).

- Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. The Royal Society of Chemistry. (2021).

- 1,2,3,4-Tetrahydroquinoline, 98%. Fisher Scientific. (n.d.).

- Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259.

- 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. Benchchem. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 32640-96-3 [sigmaaldrich.com]

- 3. This compound CAS#: 32640-96-3 [m.chemicalbook.com]

- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline chemical structure and IUPAC name

This technical guide provides a comprehensive overview of 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into its chemical identity, synthesis, and potential applications.

Introduction to the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Substituted THQs are integral to various pharmacological agents, including anti-cancer, anti-inflammatory, and neuroprotective drugs.[2] The specific substitution pattern of methyl groups on the this compound molecule imparts distinct physicochemical properties that influence its reactivity and potential as a synthetic intermediate. This guide will focus exclusively on this particular isomer, detailing its structure and a plausible synthetic pathway.

Chemical Structure and Nomenclature

The fundamental identity of a molecule is its structure. This compound is characterized by a benzene ring fused to a fully saturated six-membered nitrogen-containing ring (a piperidine ring). The key features are a methyl group on the benzene ring at position 6 and two methyl groups (a gem-dimethyl group) on the piperidine ring at position 4.

IUPAC Name and Chemical Identifiers

A table summarizing the key chemical identifiers and computed properties is provided below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | IUPAC Rules |

| CAS Number | 32640-96-3 | [3][4] |

| Molecular Formula | C₁₂H₁₇N | [3] |

| Molecular Weight | 175.27 g/mol | [3] |

| InChI | 1S/C12H17N/c1-9-4-5-11-10(8-9)12(2,3)6-7-13-11/h4-5,8,13H,6-7H2,1-3H3 | [3] |

| InChIKey | RDKAHMCUWYYTGY-UHFFFAOYSA-N | [3] |

| Physical Form | Liquid | [3] |

| Boiling Point | 268.9±30.0 °C (Predicted) | [5] |

| Density | 0.937±0.06 g/cm³ (Predicted) | [5] |

Structural Diagram

Caption: 2D structure of this compound.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis workflow.

Step 1: Doebner-von Miller Reaction to form Dihydroquinoline Intermediate

Causality : The Doebner-von Miller reaction is a classic method for synthesizing quinolines. It involves the reaction of an aniline (in this case, p-toluidine) with α,β-unsaturated carbonyl compounds.[6] These unsaturated carbonyls can be formed in situ from the self-condensation of ketones like acetone under acidic conditions. p-Toluidine is selected as the starting material to introduce the required methyl group at the 6-position of the final quinoline ring.[7][8] The reaction with acetone is expected to generate the gem-dimethyl group at the 4-position of the tetrahydroquinoline ring after the subsequent reduction.

Mechanism Overview :

-

Aldol Condensation : Under strong acid catalysis, two molecules of acetone undergo a self-condensation reaction to form mesityl oxide (an α,β-unsaturated ketone).

-

Michael Addition : The aromatic amine (p-toluidine) acts as a nucleophile and adds to the β-carbon of the protonated mesityl oxide in a conjugate addition.

-

Cyclization : The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution, where the activated aromatic ring attacks a carbonyl-derived electrophile to form the new six-membered ring.

-

Dehydration : A final dehydration step yields the aromatic dihydroquinoline intermediate.

Step 2: Catalytic Hydrogenation

Causality : The dihydroquinoline intermediate produced in Step 1 contains two double bonds within the heterocyclic ring system that are susceptible to reduction. Catalytic hydrogenation is a highly effective and common industrial method for reducing the pyridine part of a quinoline ring system to yield the corresponding tetrahydroquinoline.[9] This method offers high yields and selectivity for the reduction of the heteroaromatic ring over the benzene ring.[10][11]

Mechanism Overview : The reaction occurs on the surface of a heterogeneous catalyst, typically palladium on carbon (Pd/C).

-

Adsorption : Both the dihydroquinoline substrate and molecular hydrogen (H₂) are adsorbed onto the surface of the palladium catalyst.

-

Hydrogen Activation : The H-H bond in H₂ is weakened and cleaved by the catalyst, forming reactive metal-hydride species on the surface.

-

Hydrogen Transfer : The adsorbed hydrogen atoms are sequentially transferred to the carbon and nitrogen atoms of the double bonds in the dihydroquinoline ring.

-

Desorption : Once saturated, the final this compound product desorbs from the catalyst surface.

Detailed Experimental Protocol (Proposed)

Disclaimer : This protocol is a proposed methodology based on established chemical principles for analogous reactions. It has not been experimentally validated for this specific compound and should be optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 4,6-Dimethyl-2-(propan-2-ylidene)-1,2-dihydroquinoline

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-toluidine (1.0 eq) and a suitable acid catalyst (e.g., concentrated sulfuric acid or iodine, catalytic amount).

-

Add an excess of acetone (e.g., 5-10 eq), which serves as both reactant and solvent.

-

Heat the mixture to reflux and maintain for several hours (e.g., 5-24 h), monitoring the reaction progress by Thin Layer Chromatography (TLC). The reaction is known to be exothermic and should be controlled.[12]

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a base (e.g., aqueous sodium hydroxide or sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to isolate the dihydroquinoline intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified dihydroquinoline intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Transfer the solution to a high-pressure hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the substrate).

-

Seal the vessel and purge with nitrogen gas, followed by pressurizing with hydrogen gas (e.g., 30-60 bar).[11]

-

Heat the mixture (e.g., 60-80 °C) and stir vigorously for several hours (e.g., 7-24 h) until hydrogen uptake ceases or TLC/GC-MS analysis indicates complete conversion.

-

Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the filter pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the final product by vacuum distillation or column chromatography.

Physicochemical and Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in surveyed databases, its key spectral features can be predicted based on its structure and data from analogous compounds.[13][14]

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

-

Aromatic Protons (δ 6.5-7.0 ppm) : Three signals corresponding to the protons on the substituted benzene ring. A singlet for the proton at C5, and two doublets for the coupled protons at C7 and C8.

-

N-H Proton (δ ~3.6 ppm) : A broad singlet for the amine proton. The chemical shift can vary with concentration and solvent.

-

Methylene Protons (C2, δ ~3.3 ppm) : A triplet for the two protons at the C2 position, adjacent to the nitrogen.

-

Methylene Protons (C3, δ ~1.7 ppm) : A triplet for the two protons at the C3 position.

-

Aromatic Methyl Protons (C6-CH₃, δ ~2.2 ppm) : A singlet integrating to three protons.

-

gem-Dimethyl Protons (C4-(CH₃)₂, δ ~1.3 ppm) : A singlet integrating to six protons, corresponding to the two equivalent methyl groups at the C4 position.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

-

Aromatic Carbons (δ 115-145 ppm) : Six signals for the aromatic carbons, four of which are quaternary and two are methine carbons.

-

C4 (δ ~50-55 ppm) : A quaternary carbon signal for the C4 position bearing the gem-dimethyl groups.

-

C2 (δ ~42-47 ppm) : A methylene carbon signal for the C2 position.

-

C3 (δ ~30-35 ppm) : A methylene carbon signal for the C3 position.

-

gem-Dimethyl Carbons (C4-(CH₃)₂, δ ~25-30 ppm) : One signal for the two equivalent methyl carbons.

-

Aromatic Methyl Carbon (C6-CH₃, δ ~20-22 ppm) : A signal for the methyl carbon on the aromatic ring.

Predicted Mass Spectrum (EI)

-

Molecular Ion (M⁺) : A prominent peak at m/z = 175, corresponding to the molecular weight of the compound.

-

Major Fragmentation Peak (M-15) : A significant peak at m/z = 160, resulting from the loss of a methyl radical (•CH₃) from the gem-dimethyl group at C4. This is a characteristic fragmentation for molecules with a quaternary carbon center.

Potential Applications and Reactivity

Role in Drug Discovery and Agrochemicals

The tetrahydroquinoline scaffold is a cornerstone in the development of therapeutics targeting the central nervous system and in oncology.[15] While specific biological activity for the 4,4,6-trimethyl isomer is not documented, it serves as a valuable intermediate. Its structural features can be exploited to synthesize more complex molecules. A commercial supplier notes its use as a precursor in the synthesis of antioxidants and stabilizers for polymers, owing to the inherent antioxidant properties of the tetrahydroquinoline ring system.[16]

Chemical Reactivity

-

N-H Reactivity : The secondary amine is nucleophilic and can undergo standard reactions such as alkylation, acylation, and arylation to introduce functionality at the N1 position.

-

Electrophilic Aromatic Substitution : The benzene ring is activated by both the alkyl group and the amino group, directing incoming electrophiles primarily to the C5 and C7 positions (ortho and para to the activating amino group). The steric hindrance from the gem-dimethyl group at C4 may influence the regioselectivity of substitution at the C5 position.

Safety and Handling

Based on supplier safety data, this compound is classified with the following hazards:

-

GHS Pictogram : GHS07 (Exclamation mark)[3]

-

Signal Word : Warning[3]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation)[3]

Handling Recommendations :

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, dark place under an inert atmosphere.[3]

Conclusion

This compound is a substituted heterocyclic compound with a well-defined chemical structure. While specific, published synthetic protocols and experimental characterization data are scarce, its synthesis can be confidently proposed through established methodologies like the Doebner-von Miller reaction followed by catalytic hydrogenation. Its primary value for researchers lies in its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and material science, leveraging the proven biological and chemical properties of the tetrahydroquinoline scaffold.

References

[17] IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. ([Link]) Accessed January 21, 2026.

[18] ResearchGate. The Skraup Synthesis of Quinolines. ([Link]) Accessed January 21, 2026.

[19] Wikipedia. Skraup reaction. ([Link]) Accessed January 21, 2026.

[12] Chemistry Online. Skraup quinoline synthesis. ([Link]) Accessed January 21, 2026.

[20] PubChem. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. ([Link]) Accessed January 21, 2026.

[6] ACS Publications. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. ([Link]) Accessed January 21, 2026.

[8] PubChem. p-Toluidine. ([Link]) Accessed January 21, 2026.

[21] The Royal Society of Chemistry. Catalytic Asymmetric Hydrogenation of Quinoline Carbocycles. ([Link]) Accessed January 21, 2026.

[22] Organic Chemistry Portal. Synthesis of tetrahydroquinolines. ([Link]) Accessed January 21, 2026.

[10] National Institutes of Health. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor. ([Link]) Accessed January 21, 2026.

[16] MySkinRecipes. This compound. ([Link]) Accessed January 21, 2026.

[2] NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-, IR Spectrum. ([Link]) Accessed January 21, 2026.

[1] PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ([Link]) Accessed January 21, 2026.

[23] Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. ([Link]) Accessed January 21, 2026.

[24] ResearchGate. Development of quinoline hydrogenation catalysts Timeline of the... ([Link]) Accessed January 21, 2026.

[25] Wiley Online Library. Asymmetric Hydrogenation of Quinolines and Isoquinolines Activated by Chloroformates. ([Link]) Accessed January 21, 2026.

[11] ResearchGate. Hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. ([Link]) Accessed January 21, 2026.

[15] NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. ([Link]) Accessed January 21, 2026.

[26] Google Patents. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline. () Accessed January 21, 2026.

[27] NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-, Mass Spectrum. ([Link]) Accessed January 21, 2026.

[28] PubChem. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol. ([Link]) Accessed January 21, 2026.

[14] PubChem. 6-Methyl-1,2,3,4-tetrahydroquinoline. ([Link]) Accessed January 21, 2026.

[29] Google Patents. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof. () Accessed January 21, 2026.

[30] RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. ([Link]) Accessed January 21, 2026.

[31] ResearchGate. ¹H NMR spectra of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic... ([Link]) Accessed January 21, 2026.

[32] NIST WebBook. Quinoline, 1,2,3,4-tetrahydro-. ([Link]) Accessed January 21, 2026.

[9] Wikipedia. Tetrahydroquinoline. ([Link]) Accessed January 21, 2026.

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 3. This compound | 32640-96-3 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 32640-96-3 [m.chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. P-TOLUIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. p-Toluidine | C6H4CH3NH2 | CID 7813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 10. Photocatalytic Hydrogenation of Quinolines to Form 1,2,3,4‐Tetrahdyroquinolines Using Water as the Hydrogen Atom Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistry-online.com [chemistry-online.com]

- 13. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]

- 14. 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 16. This compound [myskinrecipes.com]

- 17. iipseries.org [iipseries.org]

- 18. researchgate.net [researchgate.net]

- 19. Skraup reaction - Wikipedia [en.wikipedia.org]

- 20. 6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | C14H21NO | CID 86013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. rsc.org [rsc.org]

- 22. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 23. organicreactions.org [organicreactions.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 27. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 28. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinolin-8-ol | C12H17NO | CID 3684642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 29. CN101550103B - 1, 2, 3, 4-tetrahydroisoquinoline derivatives and synthetic method and uses thereof - Google Patents [patents.google.com]

- 30. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline CAS number and molecular weight

An In-Depth Technical Guide to 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the heterocyclic compound this compound. We will delve into its fundamental physicochemical properties, explore robust synthetic methodologies, and discuss its significance as a versatile scaffold in modern pharmaceutical research. The narrative is structured to provide not just data, but also the scientific rationale behind the experimental and theoretical insights presented.

Core Compound Identification and Physicochemical Profile

This compound belongs to the substituted tetrahydroquinoline family, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its recurring presence in a wide array of biologically active molecules.[1][2] The strategic placement of three methyl groups—a gem-dimethyl group at the 4-position and a methyl group on the aromatic ring at the 6-position—imparts specific steric and electronic properties that influence its reactivity, conformational flexibility, and potential for biological interactions.

A summary of its key identifiers and computed physicochemical properties is presented below. This data is critical for designing experimental protocols, predicting solubility, and understanding its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 32640-96-3 | [3] |

| Molecular Formula | C₁₂H₁₇N | [3] |

| Molecular Weight | 175.27 g/mol | [3] |

| Boiling Point (Predicted) | 268.9 ± 30.0 °C | [3] |

| Density (Predicted) | 0.937 ± 0.06 g/cm³ | [3] |

| Storage Temperature | 2-8°C, Protect from light | [3] |

Synthesis Strategy: A Mechanistic Perspective

The synthesis of substituted tetrahydroquinolines is a well-established field in organic chemistry. While specific literature for the 4,4,6-trimethyl isomer is sparse, a robust and adaptable approach is the acid-catalyzed intramolecular cyclization, a variant of the Skraup synthesis or related reactions. A logical synthetic pathway would involve the reaction of p-toluidine with mesityl oxide.

The causality behind this choice lies in its efficiency and the ready availability of starting materials. The reaction proceeds through a conjugate addition of the aniline to the α,β-unsaturated ketone, followed by a proton-mediated cyclization and subsequent dehydration/aromatization and reduction steps. However, a more direct and modern approach for creating the tetrahydroquinoline core involves the hydrogenation of a corresponding quinoline or dihydroquinoline precursor.

For instance, a plausible synthesis for a closely related isomer, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, involves the catalytic hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline using a Palladium-on-carbon (Pd/C) catalyst.[4] This highlights a common and effective strategy for producing the saturated heterocyclic ring system from a more unsaturated precursor.

Protocol: Catalytic Hydrogenation for Tetrahydroquinoline Synthesis

This protocol is adapted from a known procedure for a related isomer and represents a field-proven method for achieving the desired saturation of the quinoline ring system.[4]

-

Vessel Preparation: A high-pressure hydrogenation vessel is charged with the starting material, 4,4,6-trimethyl-1,2-dihydroquinoline (1 equivalent).

-

Solvent Addition: An appropriate solvent, such as ethanol or ethyl acetate, is added to dissolve the substrate completely. The choice of solvent is critical; it must be inert to the reaction conditions and capable of dissolving the substrate.

-

Catalyst Introduction: 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) is carefully added to the solution. Pd/C is a heterogeneous catalyst, which simplifies post-reaction workup via simple filtration.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (H₂) to the desired pressure (e.g., 50-100 psi). The reaction is then heated (e.g., to 60°C) and agitated for several hours (e.g., 7-12 hours).[4]

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the vessel is carefully depressurized. The catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude product.

-

Purification: The resulting oil is purified using silica gel column chromatography to afford the final this compound.

Caption: Catalytic hydrogenation workflow for synthesis.

Applications in Drug Discovery and Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a cornerstone in drug development, featuring in therapeutics for a range of conditions.[1] Its derivatives are integral to drugs targeting the central nervous system, cancer, and infectious diseases.[1][5]

-

Neuroprotection: Derivatives of trimethyl-tetrahydroquinoline have shown significant promise in preclinical models for neurodegenerative diseases. For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated neuroprotective and antioxidant properties, suggesting potential applications in conditions like Parkinson's disease.[6] The mechanism often involves mitigating oxidative stress and reducing neuroinflammation.[6]

-

Anticancer Activity: The THQ framework provides a robust scaffold for synthesizing potential anti-cancer agents.[5] Novel THQ derivatives have been developed as potent inhibitors of NF-κB transcriptional activity, a key pathway involved in cellular growth, inflammation, and cancer.[7]

-

Antiviral and Antimicrobial Agents: The structural motif is found in various bioactive compounds with antiviral and antifungal properties, such as the antibiotic virantmycin.[1] The versatility of the scaffold allows for the development of new anti-infective agents.[6]

The role of this compound is primarily as a versatile chemical intermediate. Its specific substitution pattern can be leveraged to synthesize more complex molecules with tailored biological activities.

Caption: Role of the scaffold in a drug discovery pipeline.

Safety and Handling

-

Hazards: Related compounds are often classified as toxic if swallowed and may cause cancer.[8] They can also be harmful to aquatic life with long-lasting effects.

-

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][9]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[9]

-

Keep away from heat, sparks, and open flames as related compounds can be combustible.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[3][10] Store locked up or in an area accessible only to authorized personnel.

-

First Aid:

-

If Swallowed: Rinse mouth and immediately call a poison center or doctor.

-

In Case of Skin Contact: Immediately remove all contaminated clothing and rinse skin with plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[9]

-

If Inhaled: Move the person to fresh air.

-

Researchers must always consult the specific SDS for the material being handled before commencing any experimental work.

Conclusion

This compound is a valuable heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its defined structure, characterized by the CAS number 32640-96-3 and a molecular weight of 175.27 g/mol , serves as a foundation for the rational design of novel therapeutic agents. Understanding its synthesis, physicochemical properties, and the broader biological activities of the tetrahydroquinoline class enables researchers to effectively harness its potential in the ongoing quest for innovative drugs and advanced materials.

References

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methyl-1,2,3,4-tetrahydroquinoline | 91-61-2 | Benchchem [benchchem.com]

- 3. This compound CAS#: 32640-96-3 [m.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline|CAS 4497-58-9 [benchchem.com]

- 7. Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

An In-Depth Technical Guide to the Synthesis of 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4,4,6-trimethyl-1,2,3,4-tetrahydroquinoline, a substituted heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. The document delineates a robust two-stage synthetic strategy, commencing with the formation of the aromatic quinoline core via an acid-catalyzed condensation, followed by catalytic hydrogenation to yield the saturated tetrahydroquinoline ring system. This guide furnishes detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters, grounded in established principles of heterocyclic chemistry. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction and Significance

The 1,2,3,4-tetrahydroquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] These molecules exhibit a wide range of pharmacological activities, including but not limited to antiviral, antiarrhythmic, and schistosomicidal properties. The specific substitution pattern of methyl groups on the tetrahydroquinoline ring, as in the case of this compound, can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. Consequently, the development of efficient and scalable synthetic routes to such tailored analogues is of paramount importance for the exploration of new chemical space in drug discovery programs.

This guide details a logical and field-proven approach to the synthesis of this compound, designed for an audience of researchers, scientists, and drug development professionals. The synthesis is logically divided into two primary stages:

-

Stage 1: Synthesis of the Aromatic Precursor, 4,4,6-Trimethylquinoline. This stage focuses on the construction of the quinoline ring system through an acid-catalyzed cyclization reaction.

-

Stage 2: Catalytic Hydrogenation to this compound. This stage details the reduction of the pyridine moiety of the quinoline ring to afford the final saturated heterocyclic product.

Stage 1: Synthesis of 4,4,6-Trimethylquinoline

The construction of the substituted quinoline core is most effectively achieved through a variation of classical quinoline syntheses, such as the Doebner-von Miller or Combes reactions.[2][3] These methods involve the acid-catalyzed reaction of an aniline with an α,β-unsaturated carbonyl compound or a β-diketone, respectively.

For the synthesis of 4,4,6-trimethylquinoline, the logical precursors are p-toluidine (to provide the 6-methyl group and the aniline backbone) and a carbonyl compound capable of forming the 4,4-dimethyl substituted pyridine ring. A suitable, though less common, carbonyl partner for this transformation is 3-methyl-3-buten-2-one or an equivalent that can generate the required carbocation intermediates for electrophilic aromatic substitution and subsequent cyclization.

Mechanistic Rationale: A Modified Doebner-von Miller Approach

The reaction is proposed to proceed under strong acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid). The mechanism, a subject of extensive study, is believed to involve a fragmentation-recombination pathway or a direct conjugate addition followed by cyclization and oxidation.[2]

A plausible mechanistic sequence is as follows:

-

Protonation of the Carbonyl: The acid catalyst protonates the α,β-unsaturated ketone, enhancing its electrophilicity.

-

Michael Addition: The nucleophilic p-toluidine attacks the β-carbon of the protonated ketone in a conjugate (Michael) addition.

-

Cyclization: The resulting enol or enamine intermediate undergoes an intramolecular electrophilic attack on the aromatic ring of the p-toluidine moiety.

-

Dehydration and Aromatization: Subsequent dehydration and oxidation (often facilitated by an oxidizing agent or another molecule of the unsaturated ketone acting as a hydrogen acceptor) lead to the formation of the stable, aromatic 4,4,6-trimethylquinoline ring system.

Experimental Protocol: Synthesis of 4,4,6-Trimethylquinoline

This protocol is a representative procedure based on established principles of acid-catalyzed quinoline synthesis and may require optimization for specific laboratory conditions.

Materials:

-

p-Toluidine

-

3-Methyl-3-buten-2-one

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Crushed Ice

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add p-toluidine (1.0 equivalent). If desired, a high-boiling inert solvent like toluene can be used.

-

Acid Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid or PPA (typically 2-3 equivalents) to the stirred p-toluidine. This step is highly exothermic.

-

Reactant Addition: Once the acid is added and the mixture is homogenous, begin the dropwise addition of 3-methyl-3-buten-2-one (1.1 to 1.5 equivalents) via the dropping funnel, maintaining the temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 120-140°C. Maintain this temperature for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

-

Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8. Perform this step in a fume hood as significant CO₂ evolution will occur.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL for a small-scale reaction).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude 4,4,6-trimethylquinoline by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

Stage 2: Catalytic Hydrogenation to this compound

The conversion of the synthesized 4,4,6-trimethylquinoline to its corresponding tetrahydro derivative is achieved through catalytic hydrogenation. This process selectively reduces the pyridine ring of the quinoline system, leaving the benzene ring intact.[4] A variety of catalytic systems are effective for this transformation, with palladium on carbon (Pd/C) being a common and robust choice. Other effective catalysts include platinum, rhodium, and ruthenium-based complexes.[5][6]

Mechanistic Considerations

The heterogeneous catalytic hydrogenation of quinolines involves the adsorption of both the quinoline substrate and hydrogen gas onto the surface of the metal catalyst. The reaction proceeds through a series of steps involving the transfer of hydrogen atoms from the catalyst surface to the adsorbed quinoline, leading to the saturation of the C=N and C=C bonds within the pyridine ring. The initial step is often a 1,4-hydride addition, followed by isomerization and a subsequent 1,2-hydride addition.[5]

Experimental Protocol: Catalytic Hydrogenation

This protocol provides a general procedure for the hydrogenation of substituted quinolines and is adaptable for the synthesis of this compound.

Materials:

-

4,4,6-Trimethylquinoline (from Stage 1)

-

10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

-

Ethanol or Methanol (solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a similar high-pressure reactor

-

Celite or a similar filtration aid

Procedure:

-

Reaction Setup: In the reaction vessel of a hydrogenation apparatus, dissolve 4,4,6-trimethylquinoline (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system several times with hydrogen gas to remove any air. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 atm) and commence vigorous stirring. The reaction can be conducted at room temperature or with gentle heating (e.g., 40-60°C) to increase the rate.[7]

-

Monitoring: Monitor the reaction progress by observing the uptake of hydrogen gas. The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with a small amount of the solvent to ensure complete recovery of the product.

-

Concentration: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography.

Data Presentation and Workflow Visualization

Table of Reaction Parameters and Expected Outcomes

| Parameter | Stage 1: Quinoline Synthesis | Stage 2: Hydrogenation |

| Key Reactants | p-Toluidine, 3-Methyl-3-buten-2-one | 4,4,6-Trimethylquinoline, H₂ |

| Catalyst/Reagent | H₂SO₄ or PPA | 10% Pd/C |

| Solvent | Toluene (optional) or neat | Ethanol or Methanol |

| Temperature | 120-140°C | 25-60°C |

| Pressure | Atmospheric | 50-100 atm |

| Typical Reaction Time | 3-5 hours | 12-24 hours |

| Expected Yield | 40-60% (after purification) | >90% |

| Purification Method | Column Chromatography | Filtration, Vacuum Distillation |

Visualization of Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Mechanistic Diagram of Quinoline Formation

Caption: Key mechanistic steps in the acid-catalyzed formation of the quinoline ring.

Conclusion and Future Directions

The synthetic route outlined in this guide represents a logical and robust strategy for the preparation of this compound. By combining a modified Doebner-von Miller type reaction with a standard catalytic hydrogenation, researchers can access this valuable heterocyclic scaffold in good overall yield. The provided protocols serve as a solid foundation for laboratory synthesis and can be optimized to suit specific experimental setups and scales.

Future research in this area could focus on the development of one-pot procedures to streamline the synthesis, the exploration of more environmentally benign catalytic systems, and the application of asymmetric hydrogenation techniques to access enantiomerically pure forms of the target molecule, which would be of significant value for pharmacological evaluation.

References

-

Bunce, R. A., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6433-6468. Available at: [Link]

-

Wang, D., et al. (2011). Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society, 133(22), 8866-8879. Available at: [Link]

-

Camps, R. (1899). Ueber die Darstellung von Oxychinolinen. Berichte der deutschen chemischen Gesellschaft, 32(3), 3228-3234. Available at: [Link]

-

Chem-Station. (2017). Camps Quinoline Synthesis. Available at: [Link]

-

Borsche, W. (1908). Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49-80. Available at: [Link]

-

Organic Chemistry Portal. (2023). Tetrahydroquinoline synthesis. Available at: [Link]

-

LookChem. (n.d.). Cas 2243-89-2, 2,4,6-TRIMETHYLQUINOLINE. Available at: [Link]

-

Wikipedia. (n.d.). Doebner–Miller reaction. Available at: [Link]

-

Knueppel, C. A. (1900). Syntheses of derivatives of quinoline. American Chemical Journal, 24(5), 409-420. Available at: [Link]

- Google Patents. (1922). DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin).

-

PubChem. (n.d.). p-Toluidine. Available at: [Link]

-

Study.com. (n.d.). Write a mechanism for the reaction of p-toluidine with acetic anhydride. Available at: [Link]

- S. K. Sridhar, M. Saravanan, A. Ramesh. (2001). Synthesis and antibacterial screening of hydrazones, Schiff and Mannich bases of isatin derivatives. European Journal of Medicinal Chemistry, 36(7-8), 615-625.

-

Beller, M., et al. (2021). Heterogeneous Hydrogenation of Quinoline Derivatives Effected by a Granular Cobalt Catalyst. Chemistry – A European Journal, 27(61), 15159-15163. Available at: [Link]

Sources

- 1. DE363582C - Process for the preparation of derivatives of 2-methylquinoline (quinaldin) - Google Patents [patents.google.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. When p-toluidine reacts with chloroform and alcoholic KOH, then the product is [allen.in]

- 5. Camps Quinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. grokipedia.com [grokipedia.com]

Introduction: The Tetrahydroquinoline Scaffold as a Privileged Core in Drug Discovery

An In-depth Technical Guide to the Biological Activity of Trimethyl-Substituted 1,2,3,4-Tetrahydroquinolines: A Case Study and Future Perspective on 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This heterocyclic motif is a key component in natural products and synthetic pharmaceuticals, demonstrating a vast array of pharmacological activities including anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.[1][2] The versatility of the THQ scaffold allows for extensive derivatization, enabling the fine-tuning of its biological effects.[3]

This guide focuses on the biological landscape of trimethyl-substituted 1,2,3,4-tetrahydroquinolines. While the broader class of THQ derivatives is well-documented, specific isomers such as this compound remain largely unexplored in the scientific literature. Consequently, this document will adopt a dual approach. Firstly, it will provide a comprehensive analysis of a closely related and well-researched analog, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), to illustrate the profound biological activities inherent to this class of molecules. Secondly, through the lens of structure-activity relationships (SAR), it will offer an expert perspective on the potential biological profile of this compound, thereby outlining a roadmap for future research and development.

Synthetic Strategies for Trimethyl-Substituted Tetrahydroquinolines

The synthesis of the 1,2,3,4-tetrahydroquinoline core is a well-established area of organic chemistry, with numerous methods available for its construction. A common and effective route involves the hydrogenation of the corresponding quinoline precursor.[4] For instance, 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can be synthesized by the catalytic hydrogenation of 1,2-dihydro-2,2,4-trimethylquinoline using a palladium-on-carbon (Pd/C) catalyst in an ethanol solvent under a hydrogen atmosphere.[5]

A generalized synthetic workflow is depicted below:

Caption: Generalized synthetic route to trimethyl-substituted tetrahydroquinolines.

This process, often a variation of the Doebner-von Miller reaction, typically involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound, which can be formed in situ from ketones or aldehydes like acetone.[6] The resulting dihydroquinoline intermediate is then reduced to the final tetrahydroquinoline product.[5] The specific substitution pattern of the final product is determined by the choice of the starting aniline and carbonyl compounds.

Biological Activity of 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ): A Potent Neuroprotective Agent

While data on this compound is scarce, extensive research on its 6-hydroxy-2,2,4-trimethyl analog (HTHQ) provides a powerful illustration of the therapeutic potential of this compound class. HTHQ has demonstrated significant neuroprotective, antioxidant, and anti-inflammatory activities in preclinical models of neurodegenerative diseases, such as Parkinson's disease and cerebral ischemia/reperfusion.[7][8][9][10][11]

Neuroprotective Effects in Parkinson's Disease Models

In a rat model of rotenone-induced Parkinson's disease, HTHQ administration led to a significant improvement in motor coordination and an increase in the levels of tyrosine hydroxylase, a key enzyme in dopamine synthesis that is depleted in Parkinson's.[7][9] Histopathological analysis revealed that HTHQ attenuated the damage to brain tissue characteristic of the disease.[7]

The neuroprotective mechanism of HTHQ is multifaceted, primarily revolving around its ability to counteract oxidative stress and inflammation.

Antioxidant Mechanism of Action

Oxidative stress is a key pathological feature of many neurodegenerative disorders.[12] HTHQ exhibits potent antioxidant properties by directly mitigating oxidative damage and bolstering the endogenous antioxidant defense system.[7][9]

-

Reduction of Oxidative Stress Markers: In animal models, HTHQ significantly reduced the levels of key oxidative stress markers, including 8-isoprostane, lipid oxidation products, and protein oxidation products.[7][9]

-

Modulation of Antioxidant Gene Expression: HTHQ has been shown to upregulate the expression of critical antioxidant genes and transcription factors, such as Nrf2 and Foxo1.[7] This leads to an enhanced cellular antioxidant response.

-

Restoration of Antioxidant Enzyme Activity: The compound effectively recovers the activity of crucial antioxidant enzymes.[7]

The antioxidant activity of HTHQ is central to its neuroprotective effects, as it prevents the oxidative damage to cellular components like DNA, lipids, and proteins that drives neurodegeneration.[9]

Anti-inflammatory Mechanism of Action

Neuroinflammation is another critical component in the pathology of neurodegenerative diseases. HTHQ demonstrates significant anti-inflammatory effects by modulating the NF-κB signaling pathway.[7][10][11]

-

Inhibition of NF-κB: HTHQ reduces the expression of the p65 subunit of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that governs the inflammatory response.[7][11]

-

Downregulation of Pro-inflammatory Cytokines: The inhibition of NF-κB leads to a decrease in the mRNA levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[8][10]

-

Reduction in Myeloperoxidase Activity: HTHQ also decreases the activity of myeloperoxidase, an enzyme involved in the inflammatory cascade.[8][10]

Caption: Signaling pathway of HTHQ's neuroprotective action.

Suppression of Apoptosis

In a rat model of cerebral ischemia/reperfusion, a related compound, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ), demonstrated the ability to suppress apoptosis.[8][13] This was evidenced by decreased caspase activity and reduced DNA fragmentation, indicating that these compounds can interfere with programmed cell death pathways initiated by ischemic injury.[8][13]

The quantitative effects of HTHQ on key biomarkers in a rat model of Parkinson's disease are summarized below.

| Biomarker Category | Parameter | Effect of HTHQ Administration | Reference(s) |

| Oxidative Stress | 8-isoprostane Levels | Significant decrease in brain and serum | [9][11] |

| Lipid Oxidation Products | Significant decrease | [7][9] | |

| Protein Oxidation Products | Significant decrease | [7][9] | |

| Inflammation | NF-κB (p65 subunit) | Reduced expression in the brain | [7][11] |

| Pro-inflammatory Cytokine mRNA | Significant reduction in Il1b, Il6, and Tnf mRNA levels | [10] | |

| Myeloperoxidase Activity | Decreased activity | [8][10] | |

| Neuroprotection | Tyrosine Hydroxylase | Increased expression | [7][9] |

| Motor Coordination | Improved scores in behavioral tests | [7][9] |

Structure-Activity Relationship (SAR) and the Potential of this compound

The biological activity of tetrahydroquinoline derivatives is highly dependent on the nature and position of substituents on the ring system.[9]

-

Role of the 6-position: The hydroxyl group at the 6-position in HTHQ is likely a key contributor to its potent antioxidant activity, acting as a free radical scavenger. The presence of a methyl group at this position in this compound, while not a classic phenolic antioxidant, may still influence the electronic properties of the aromatic ring and contribute to its overall biological profile.

-

Influence of Methyl Groups: Studies have shown that the presence of methyl groups on the quinoline ring plays an important role in the antioxidant activity of these compounds.[9] The gem-dimethyl substitution at the 4-position in this compound is a notable structural feature that differentiates it from the 2,2,4-trimethyl substitution pattern of HTHQ. This may impact the molecule's conformation, lipophilicity, and interaction with biological targets.

Hypothetical Biological Profile of this compound:

Based on the established activities of its analogs, it is reasonable to hypothesize that this compound may also possess antioxidant and anti-inflammatory properties. The absence of the 6-hydroxy group might result in a lower intrinsic radical-scavenging activity compared to HTHQ. However, its lipophilicity, influenced by the three methyl groups, could enhance its ability to cross the blood-brain barrier, a desirable property for a neuroprotective agent.[9] The unique 4,4,6-trimethyl substitution pattern warrants direct biological evaluation to determine its specific activities and potential therapeutic applications.

Experimental Protocols for Biological Evaluation

To elucidate the biological activity of this compound, a series of standardized in vitro and in vivo assays can be employed.

In Vitro Antioxidant Activity Assessment

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Create a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in ethanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

-

In Vitro Anti-inflammatory Activity Assessment

1. Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages:

-

Principle: Measures the ability of the compound to inhibit the production of the pro-inflammatory mediator nitric oxide in macrophages stimulated with LPS.

-

Methodology:

-

Culture RAW 264.7 macrophage cells in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure absorbance and calculate the percentage of NO inhibition. A cell viability assay (e.g., MTT) should be run in parallel to rule out cytotoxicity.

-

In Vivo Neuroprotection Model

1. MPTP-induced Mouse Model of Parkinson's Disease:

-

Principle: The neurotoxin MPTP is administered to mice to selectively destroy dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease. The test compound is evaluated for its ability to prevent this neurodegeneration.

-

Methodology:

-

Acclimate male C57BL/6 mice for at least one week.

-

Divide the animals into groups: vehicle control, MPTP + vehicle, MPTP + this compound (at various doses).

-

Administer the test compound or vehicle (e.g., intraperitoneally) for a set number of days.

-

On specified days, administer MPTP (e.g., four injections at 2-hour intervals).

-

After a set period (e.g., 7-21 days), conduct behavioral tests to assess motor function (e.g., rotarod test, pole test).

-

Euthanize the animals and collect brain tissue.

-

Perform immunohistochemical analysis for tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and dopamine levels in the striatum via HPLC.

-

Future Research Directions and Conclusion

The 1,2,3,4-tetrahydroquinoline scaffold, particularly with trimethyl substitution, holds considerable promise for the development of novel therapeutics. The extensive research on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has laid a strong foundation, demonstrating potent neuroprotective effects mediated by a dual antioxidant and anti-inflammatory mechanism.

However, the biological activity of this compound remains an open question. Future research should prioritize the direct biological evaluation of this specific isomer. Key areas of investigation should include:

-

In vitro screening: Comprehensive assessment of its antioxidant, anti-inflammatory, and cytotoxic properties.

-

In vivo studies: Evaluation in established animal models of neurodegeneration, inflammation, and other relevant disease states.

-

Pharmacokinetic profiling: Determination of its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.

-

Comparative studies: Direct comparison with its 2,2,4-trimethyl and 6-hydroxy-2,2,4-trimethyl analogs to build a more complete structure-activity relationship profile.

References

-

A. V. A. G. Pinto, D. D. S. de Souza, M. C. F. R. Pinto, et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. [Link]

-

M. A. Arias-Gomez, J. G. Avila-Zárraga, R. G. Enríquez, et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

-

S. Faheem, B. K. Kumar, K. V. G. Chandra Sekhar, et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate. [Link]

-

Wikipedia. (n.d.). Tetrahydroquinoline. [Link]

-

S. R. K. Pingali, S. R. P. T. R. V. D. K. Chemiti, S. B. B. K. P. Grandhi, et al. (2017). Structure Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1051-1056. [Link]

-

S. H. Lee, Y. J. Lee, J. H. Lee, et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 110, 129869. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

- E. D. Kryl'skii, E. E. Chupandina, T. N. Popova, et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. Biochimie, 186, 130-146.

-

E. D. Kryl'skii, G. A. Razuvaev, T. N. Popova, et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405. [Link]

-

E. D. Kryl'skii, G. A. Razuvaev, T. N. Popova, et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. PubMed. [Link]

-

R. A. Bunce, D. L. N. T. T. Trang, and N. T. T. Thuy. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6295-6329. [Link]

-

M. A. Jordaan, O. Ebenezer. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 21(1), 20-38. [Link]

-

E. D. Kryl'skii, E. E. Chupandina, T. N. Popova, et al. (2021). Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed. [Link]

- M. A. Jordaan, O. Ebenezer. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

-

Y. Liu, Q. Gao, L. Liu, et al. (2012). Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. Asian Journal of Chemistry, 25(5), 2425-2428. [Link]

-

E. D. Kryl'skii, G. A. Razuvaev, T. N. Popova, et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. MDPI. [Link]

-

E. D. Kryl'skii, G. A. Razuvaev, T. N. Popova, et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline. [Link]

-

F. A. H. Kumar, B. K., C. S. K. V. G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13926-13954. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. [Link]

-

M. A. Jordaan, O. Ebenezer. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

-

F. A. H. Kumar, B. K., C. S. K. V. G., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs -biological activities and SAR studies. Semantic Scholar. [Link]

-

S. Faheem, B. K. Kumar, K. V. G. Chandra Sekhar, et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. ResearchGate. [Link]

-

E. D. Kryl'skii, G. A. Razuvaev, T. N. Popova, et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. PubMed Central. [Link]

-

ResearchGate. (n.d.). Tetrahydroquinoline and tetrahydroisoquinoline derivatives as potential selective PDE4B inhibitors. [Link]

Sources

- 1. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 4. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cris.bgu.ac.il [cris.bgu.ac.il]

4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline literature review

An In-depth Technical Guide to 4,4,6-Trimethyl-1,2,3,4-tetrahydroquinoline

Introduction: The Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry and materials science. This heterocyclic motif, consisting of a dihydrogenated quinoline ring system, is a cornerstone in the structure of numerous natural products and synthetic pharmaceuticals.[1] The structural rigidity and the presence of a basic nitrogen atom make THQ derivatives ideal for interacting with a wide range of biological targets. Consequently, they exhibit a vast spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] Notable drugs incorporating this framework include the antiarrhythmic agent Nicainoprol and the antiviral antibiotic Virantmycin.[1][4]